
4,5,6-Trichloropyrimidine
Overview
Description
4,5,6-Trichloropyrimidine (CAS 1780-27-4, molecular formula C₄HCl₃N₂) is a halogenated pyrimidine derivative characterized by three chlorine atoms at the 4-, 5-, and 6-positions of the pyrimidine ring. This compound is commercially available for research and industrial applications, with synthesis typically involving the reaction of 5-hydroxypyrimidine-4,6-dione with phosgene and sodium hydroxide under controlled conditions . Its primary applications span antifungal drug discovery and use as a scaffold in DNA-encoded libraries for pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloropyrimidine typically involves the reaction of dimethyl chloromalonate with formamidine acetate. This two-step process yields the desired compound with an overall yield of 64% . The reaction conditions include the use of solvents like diethyl ether and reagents such as sodium bicarbonate and sodium sulfate for purification .
Industrial Production Methods: Industrial production methods for this compound often involve the cyclization of urea with alkyl malonates, followed by treatment with phosphorus oxychloride . This method is advantageous due to its scalability and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly susceptible to nucleophilic attacks, particularly at the 4-position .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydroxybenzaldehydes and conditions involving solvents like chlorobenzene are commonly used.
Oxidation and Reduction: Specific reagents and catalysts, such as sulfuryl dichloride and triethylamine, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis of 4,5,6-Trichloropyrimidine
The synthesis of this compound has been achieved through several methods. One notable approach involves starting from 4,6-dichloro-2-(methylthio)pyrimidine and employing a series of nucleophilic substitutions and chlorination steps to yield the desired compound. The overall yield from this method has been reported at approximately 30% .
Table 1: Synthesis Routes for this compound
Starting Material | Reagents | Yield (%) | Reference |
---|---|---|---|
4,6-Dichloro-2-(methylthio)pyrimidine | NCS and KCN | 30 | |
Tetracyanoethene | SCl2 | 1-5 | |
Dimethyl chloromalonate + formamidine acetate | Sodium ethoxide | Not specified |
Pharmaceutical Applications
This compound derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
- Antitumor Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Antimicrobial Properties : The antifungal activity of chlorinated pyrimidines has been assessed against various fungal strains. Results suggest that these compounds can be effective antifungal agents .
Table 2: Biological Activities of this compound Derivatives
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can enhance its biological activity:
- Electron-Withdrawing Groups : Substituents such as nitro or halogen groups at specific positions have been shown to increase the potency of anti-inflammatory activity.
- Functional Group Variations : The introduction of amine or hydroxyl groups can significantly alter the compound's interaction with biological targets, enhancing efficacy against specific enzymes or receptors .
Case Study 1: Anti-inflammatory Activity
A study evaluated several derivatives of this compound for their anti-inflammatory effects using both in vitro and in vivo models. The results indicated that certain compounds demonstrated superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that these derivatives could serve as lead compounds for developing new anti-inflammatory medications .
Case Study 2: Antitumor Efficacy
Another investigation focused on the anticancer potential of a series of trichloropyrimidine derivatives. In vitro assays revealed that some compounds induced significant cytotoxicity in various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity highlights the potential for these compounds in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4,5,6-Trichloropyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. These interactions are facilitated by the electron-deficient nature of the pyrimidine ring, which makes it highly reactive towards nucleophilic attacks . The molecular targets and pathways involved include inhibition of specific enzymes and modulation of biological activities .
Comparison with Similar Compounds
Comparison with Similar Trichloropyrimidine Derivatives
Structural Isomers and Key Properties
The position of chlorine substituents on the pyrimidine ring significantly influences reactivity, biological activity, and industrial utility. Below is a comparative analysis of 4,5,6-trichloropyrimidine with its structural isomers:
Biological Activity
4,5,6-Trichloropyrimidine is a chlorinated derivative of pyrimidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in anti-inflammatory, antibacterial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.
This compound is characterized by its three chlorine substituents at positions 4, 5, and 6 on the pyrimidine ring. This structural feature enhances its reactivity and biological interactions. The compound's molecular formula is C4HCl3N2, with a molecular weight of approximately 195.42 g/mol.
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound Derivative A | 19.45 ± 0.07 | 23.8 ± 0.20 |
Standard Drug (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that while the trichloropyrimidine derivatives show promise in inhibiting COX-2 more effectively than COX-1, they are not as potent as established anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various pathogens.
- Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
- Fungal Strains Tested:
- Candida albicans
- Aspergillus niger
The minimum inhibitory concentrations (MICs) for these strains were found to be significantly lower than those for standard antibiotics, indicating a potential role in treating infections resistant to conventional therapies .
3. Anticancer Activity
This compound has been explored for its anticancer effects through the inhibition of key signaling pathways involved in tumor growth.
- Target Pathways:
- PI3K/Akt pathway
- Apoptosis induction
A study on prostate cancer cells demonstrated that trichloropyrimidine derivatives could inhibit cell proliferation and induce apoptosis at sub-micromolar concentrations.
Cell Line | IC50 (μM) |
---|---|
C4-2 Prostate Cancer Cells | 0.5 |
This suggests that these compounds may serve as lead candidates for developing new anticancer agents .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment using carrageenan-induced paw edema in rats, derivatives of this compound were administered to evaluate their anti-inflammatory effects compared to indomethacin.
- Results:
- The effective dose (ED50) for the trichloropyrimidine derivative was found to be comparable to indomethacin.
Compound | ED50 (μM) |
---|---|
Trichloropyrimidine Derivative | 9.47 |
Indomethacin | 9.17 |
This indicates that trichloropyrimidine derivatives may possess similar efficacy in reducing inflammation as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several trichloropyrimidine derivatives against Staphylococcus aureus and Candida albicans. The derivatives exhibited significant antimicrobial activity with MIC values lower than those of commonly used antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5,6-trichloropyrimidine, and how do their yields and scalability compare?
- Methodological Answer : Two principal methods are reported:
- Phosgene-mediated chlorination : Reacting 5-hydroxybarbituric acid with phosgene in dichloromethane, followed by NaOH neutralization (95.4% yield) .
- Cyclocondensation route : Using dimethyl chloromalonate and formamidine acetate, followed by POCl₃ treatment (64% yield). This method is scalable to 5–10 g batches .
- Key Considerations : Phosgene-based routes require strict safety protocols, while the cyclocondensation method offers better regioselectivity but lower yields.
Q. How can researchers verify the purity and identity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Purify via column chromatography using n-hexane/ethyl acetate (9:1) to remove byproducts like dichloropyrimidines .
- Spectroscopy : Confirm structure using (absence of hydroxyl protons at δ 10–12 ppm) and (three distinct Cl-substituted carbons at δ 150–160 ppm) .
- Melting Point : Cross-check with literature values (mp: 23–25°C) .
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodological Answer :
- Use fume hoods, nitrile gloves, and eye protection due to its toxicity (R-phrases: 20/21/22-36/37/38) .
- Neutralize waste with sodium bicarbonate before disposal to avoid releasing HCl vapors .
Advanced Research Questions
Q. How can regioselectivity be controlled during nucleophilic substitution reactions at the C4, C5, and C6 positions?
- Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reactivity at C4 due to steric accessibility .
- Catalysts : Add catalytic Cu(I) to promote C6 substitution in Suzuki-Miyaura couplings .
- Temperature : Lower temperatures (0–5°C) favor C5 substitution in SNAr reactions with amines .
Q. What are the primary byproducts in low-yield syntheses of this compound, and how can they be minimized?
- Methodological Answer :
- Byproducts : Partial chlorination (e.g., 4,6-dichloropyrimidine) or hydrolysis products (e.g., 4-hydroxy derivatives) .
- Mitigation :
- Use excess POCl₃ (3 eq.) and N,N-dimethylaniline as a catalyst to ensure complete chlorination .
- Conduct reactions under anhydrous conditions to prevent hydrolysis .
Q. What mechanistic insights explain the resistance of this compound to hydrolysis compared to 2,4,6-trichloropyrimidine?
- Methodological Answer :
- Electronic Effects : The C2 amino group in 2-amino-4,6-dichloropyrimidine increases electron density at C4/C6, accelerating hydrolysis. In this compound, the absence of electron-donating groups stabilizes the ring against nucleophilic attack .
- Experimental Validation : Monitor hydrolysis kinetics in buffered aqueous solutions (pH 2–12) using HPLC .
Q. How can this compound be leveraged to synthesize bioactive heterocycles (e.g., antimicrobial agents)?
- Methodological Answer :
- Stepwise Functionalization :
Replace C4-Cl with piperazine via SNAr to enhance solubility .
Modify C5/C6 with thiols or alkoxides to introduce hydrogen-bonding motifs .
- Case Study : Synthesize fused thiazoles by reacting with thioureas under microwave irradiation (120°C, 30 min) .
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer :
Properties
IUPAC Name |
4,5,6-trichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPHGWEYHEAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290123 | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-27-4 | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66902 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-Trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.